1,2-Diacetylcyclopropane
Description
1,2-Diacetylcyclopropane (systematic name: 1-(2-acetylcyclopropyl)ethanone) is a cyclopropane derivative with two acetyl (-COCH₃) groups attached to adjacent carbons on the three-membered ring. This compound is primarily used in industrial organic synthesis, though specific applications remain proprietary . Its structure confers unique reactivity due to the combination of cyclopropane ring strain and electron-withdrawing acetyl substituents, making it valuable in synthesizing strained intermediates.
Properties
CAS No. |
14203-01-1 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(2-acetylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-4(8)6-3-7(6)5(2)9/h6-7H,3H2,1-2H3 |
InChI Key |
DUWQAFUPZOVGTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC1C(=O)C |
Canonical SMILES |
CC(=O)C1CC1C(=O)C |
Synonyms |
1,2-Diacetylcyclopropane |
Origin of Product |
United States |
Comparison with Similar Compounds
Isomeric Analog: 1,1-Diacetylcyclopropane
1,1-Diacetylcyclopropane (CAS 695-70-5) differs in the placement of acetyl groups, with both substituents on a single carbon. Key distinctions include:
- Physical Properties :
- However, the 1,2-isomer’s vicinal acetyl groups may increase polarity and reactivity in cycloadditions or ring-opening reactions.
Aromatic-Substituted Analogs: trans-1,2-Dibenzoylcyclopropane
trans-1,2-Dibenzoylcyclopropane (CAS 38400-84-9) replaces acetyl groups with bulkier benzoyl (-COC₆H₅) substituents:
- Properties: The benzoyl groups introduce aromatic conjugation, likely increasing thermal stability and reducing solubility in nonpolar solvents compared to acetyl analogs.
Alkyl-Substituted Cyclopropanes: 1,2-Dimethylcyclopropane
- Physical Properties : Lower boiling point (-30.7°C for trans isomer) due to reduced polarity .
- Reactivity : Methyl groups are electron-donating, contrasting with the electron-withdrawing acetyl groups. This difference significantly impacts ring strain and susceptibility to electrophilic attacks.
Functional Analogs: Chlorinated Cyclopropane Derivatives
Though structurally distinct, chlorinated propanes like 1,2-dichloropropane (CAS 78-87-5) provide insights into substituent-driven toxicity and industrial relevance:
- In contrast, diacetylcyclopropanes lack extensive toxicological data, suggesting lower acute hazards.
- Applications : Chlorinated derivatives are used in PVC production and solvents, whereas diacetylcyclopropanes serve specialized roles in organic synthesis .
Data Table: Key Properties of Cyclopropane Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
